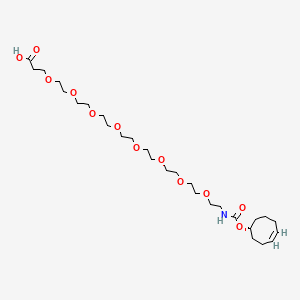

(R,E)-TCO-PEG8-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H51NO12 |

|---|---|

分子量 |

593.7 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1+/t26-/m0/s1 |

InChIキー |

LIPCJNZAKQKTRV-OQZKUQRLSA-N |

異性体SMILES |

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

正規SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R,E)-TCO-PEG8-acid: A Bioorthogonal Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (R,E)-TCO-PEG8-acid, a key reagent in the field of bioorthogonal chemistry. This document details its role in advanced bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a strained trans-cyclooctene (TCO) moiety, a hydrophilic eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid.[][2] This unique architecture enables the covalent linkage of biomolecules through a highly efficient and selective bioorthogonal reaction known as the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC).[2][3] The TCO group serves as the dienophile, reacting rapidly with a tetrazine partner in a catalyst-free "click" reaction.[2] The PEG8 spacer enhances aqueous solubility and reduces steric hindrance, while the carboxylic acid allows for conjugation to primary amines on biomolecules after activation.

Chemical Structure and Properties

The chemical structure of this compound facilitates its utility in bioconjugation. The specific stereochemistry of the TCO ring is crucial for its high reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

| Molecular Formula | C28H51NO12 | |

| Molecular Weight | 593.70 g/mol | |

| CAS Number | 2353410-03-2 | |

| Appearance | Colorless oil or viscous liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and acetonitrile. | |

| Storage | Store at -20°C, protected from light. The TCO moiety has a limited shelf life due to its potential to isomerize to the less reactive cis-cyclooctene (CCO). |

The TCO-Tetrazine Ligation: A Cornerstone of Bioorthogonal Chemistry

The primary application of this compound is its participation in the TCO-tetrazine ligation, a bioorthogonal reaction renowned for its exceptional speed and selectivity. This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-rich TCO and an electron-deficient tetrazine.

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

This reaction is characterized by its extremely fast kinetics, with second-order rate constants reported in the range of 10³ to 10⁶ M⁻¹s⁻¹. This high reactivity allows for efficient conjugation at low concentrations of reactants, which is a significant advantage in biological systems. The reaction is biocompatible, proceeding efficiently under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic metal catalysts.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the labeling of proteins.

Activation of this compound with EDC/NHS

The carboxylic acid moiety of this compound must be activated to an amine-reactive ester for conjugation to primary amines (e.g., lysine residues) on a protein. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Protein of interest in an amine-free buffer

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

-

Activate Carboxylic Acid:

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

Add the desired molar excess of the this compound stock solution to the EDC/NHS mixture.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Protein Conjugation:

-

Immediately add the activated (R,E)-TCO-PEG8-NHS ester solution to the protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the linker to the protein is a common starting point, though the optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and quenching reagents by buffer exchange using a desalting column equilibrated with the desired storage buffer.

TCO-Tetrazine Click Chemistry Conjugation

Once the protein is functionalized with the TCO moiety, it can be reacted with a tetrazine-labeled molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

-

Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-labeled protein in the desired reaction buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

-

Click Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine reagent is often used.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Purification (Optional): For many applications, the reaction is clean and efficient enough that no further purification is required. If necessary, the final conjugate can be purified using size-exclusion chromatography.

Workflow for protein labeling using this compound.

Characterization of TCO-PEGylated Proteins

The successful conjugation and the degree of labeling can be assessed using various analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | References |

| Mass Spectrometry (MS) | To confirm the covalent attachment of the linker and determine the degree of labeling by measuring the mass increase of the protein. | |

| SDS-PAGE | To visualize the increase in molecular weight of the labeled protein. If the tetrazine partner is fluorescent, in-gel fluorescence can be used for detection. | |

| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect any aggregation or fragmentation. | |

| UV-Vis Spectroscopy | To monitor the progress of the TCO-tetrazine ligation by observing the disappearance of the tetrazine's characteristic absorbance. |

Applications in Research and Drug Development

The unique properties of this compound and the TCO-tetrazine ligation have made them invaluable tools in various fields.

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a target-binding ligand and an E3 ligase-binding ligand.

-

Molecular Imaging: The TCO moiety can be introduced onto biomolecules for subsequent labeling with tetrazine-functionalized imaging agents (e.g., fluorescent dyes, PET tracers) for in vitro and in vivo imaging.

-

Biomaterial Functionalization: Surfaces can be modified with TCO groups for the subsequent immobilization of biomolecules.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology, drug development, and materials science. Its ability to participate in the rapid and bioorthogonal TCO-tetrazine ligation allows for the precise and efficient construction of complex bioconjugates under mild, biocompatible conditions. This technical guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.

References

An In-Depth Technical Guide to the Mechanism of Action of (R,E)-TCO-PEG8-acid in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (R,E)-TCO-PEG8-acid, a key reagent in the field of bioorthogonal chemistry. It details its mechanism of action, provides quantitative data on its reactivity, and offers detailed experimental protocols for its application.

Core Concept: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for this compound relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click" reaction occurs between an electron-deficient tetrazine and a strained, electron-rich dienophile, in this case, the trans-cyclooctene (TCO) moiety of the reagent.[1][2][3][4][5]

The reaction is exceptionally fast and highly selective, proceeding readily in aqueous environments and complex biological media without the need for catalysts. The process involves a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas and form a stable dihydropyridazine conjugate. This irreversible reaction drives the formation of the product.

The this compound is a heterobifunctional linker. The TCO group provides the bioorthogonal reactivity, while the terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules (such as lysine residues in proteins) after activation. The PEG8 (polyethylene glycol) spacer enhances aqueous solubility and minimizes steric hindrance during conjugation.

Quantitative Reaction Data

The kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry. The table below summarizes key quantitative parameters for this reaction.

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k₂) | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | General range, dependent on tetrazine and TCO structure | |

| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine with TCO | ||

| up to 1000 M⁻¹s⁻¹ | ATTO-tetrazines with TCO | ||

| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | ||

| Reaction pH | 6.0 - 9.0 | PBS buffer | |

| Reaction Temperature | Room Temperature (20-25 °C) or 4°C, 37°C | Dependent on the application | |

| Reaction Time | 10 minutes - 2 hours | Dependent on reactant concentrations and specific structures |

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams outline the chemical reaction and a typical experimental workflow.

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: Synthesis and Purification of (R,E)-TCO-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (R,E)-TCO-PEG8-acid, a bifunctional linker critical in the field of bioconjugation and drug delivery. This molecule incorporates a strained trans-cyclooctene (TCO) moiety for fast and selective bioorthogonal click chemistry, a hydrophilic octaethylene glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to various biomolecules.

Physicochemical Properties

A summary of the key quantitative data for this compound and its common activated ester derivative is presented below.

| Property | This compound | (R,E)-TCO-PEG8-NHS ester |

| Molecular Formula | C₂₈H₅₁NO₁₂ | C₃₂H₅₄N₂O₁₄ |

| Molecular Weight | 593.7 g/mol | 690.8 g/mol [1] |

| CAS Number | 2353410-03-2 | 2353409-95-5[1] |

| Appearance | Colorless to light yellow viscous liquid or oil | Colorless to light yellow viscous liquid |

| Purity | Typically ≥95% | Typically ≥95%[1] |

| Solubility | Soluble in water, DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM[1] |

| Storage Conditions | -20°C, protect from light | -20°C, protect from light[1] |

Synthesis of this compound: A Proposed Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and chemically sound multi-step synthesis can be proposed based on established methodologies for the synthesis of TCO derivatives and their conjugation to PEG linkers. The overall synthetic strategy involves the preparation of an activated TCO-NHS ester followed by its reaction with an amino-PEG8-acid derivative.

Synthesis Workflow

References

(R,E)-TCO-PEG8-acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for (R,E)-TCO-PEG8-acid, a key reagent in bioorthogonal chemistry. The information presented is intended to assist researchers and drug development professionals in the effective handling, storage, and application of this compound.

Core Properties of this compound

This compound is a bifunctional molecule featuring a reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid connected by an eight-unit polyethylene glycol (PEG) spacer. The TCO moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazines, a cornerstone of bioorthogonal conjugation. The hydrophilic PEG8 linker enhances aqueous solubility, and the terminal carboxylic acid allows for conjugation to primary amines using standard coupling chemistries.

Solubility Data

The hydrophilic nature of the PEG8 chain and the polar carboxylic acid group confer this compound with good solubility in a range of polar solvents. While precise quantitative solubility data is not extensively published, the available information from suppliers indicates solubility in the following solvents.

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Note: The term "Soluble" indicates that the compound dissolves in the respective solvent, but the exact concentration at saturation is not specified in the available literature.

Stability Profile

The stability of this compound is primarily dictated by the strained trans-cyclooctene ring. The principal degradation pathway is the isomerization of the reactive trans-isomer to the significantly less reactive cis-cyclooctene (CCO) isomer. This process leads to a loss of bioorthogonal reactivity.

Several factors can influence the rate of this isomerization:

-

Temperature: Elevated temperatures accelerate the isomerization process. The recommended storage temperature for this compound and other TCO-containing compounds is -20°C to minimize degradation.

-

Presence of Thiols: Thiols can promote the isomerization of TCO to CCO.

-

Biological Milieu: In biological systems, such as serum, the stability of TCO can be compromised. Studies on TCO-conjugated antibodies have shown that while a significant portion of the TCO moiety can remain reactive in vivo for 24 hours, deactivation can occur, partly mediated by copper-containing serum proteins. One study on a free carboxylic acid derivative of axial TCO indicated stability for up to seven days in phosphate-buffered saline (PBS) and for 4 hours in mouse serum at 37°C, with degradation observed after 16 hours in serum.[1]

Experimental Protocols

Detailed, validated experimental protocols for the quantitative determination of solubility and stability of this compound are not publicly available. However, based on general laboratory practices for similar PEGylated compounds, the following workflows can be adapted.

Solubility Determination Workflow

A common method for determining the solubility of a compound is the shake-flask method followed by a suitable analytical technique.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to TCO Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the arsenal of bioorthogonal "click chemistry" reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed, specificity, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of TCO linkers, detailing their core principles, quantitative performance data, experimental protocols, and key applications.

Core Principles of TCO-Tetrazine Ligation

The utility of TCO linkers in bioconjugation is centered on their rapid and highly selective reaction with a tetrazine partner. This reaction is a form of catalyst-free click chemistry, making it ideal for use in sensitive biological systems.[1][2]

Mechanism of Action: The reaction proceeds through a two-step mechanism:

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in a [4+2] cycloaddition to form an unstable tricyclic intermediate.[2]

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine product. The release of N₂ serves as a thermodynamic driving force, ensuring the reaction proceeds to completion.

This reaction is characterized by its bioorthogonal nature, meaning the TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups within biomolecules, such as amines and thiols. This ensures highly specific and clean conjugation.

Quantitative Data

The performance of TCO linkers is best understood through quantitative analysis of their reaction kinetics and stability.

Reaction Kinetics

The TCO-tetrazine ligation is renowned for its extraordinarily fast reaction rates, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions. This allows for efficient labeling even at low micromolar or nanomolar concentrations, a critical feature for in vivo applications. The reactivity can be tuned by modifying the substituents on both the TCO and tetrazine rings.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | Not Specified | ~2,000 |

| TCO | Various tetrazines | PBS | 37 | 200 - 30,000 |

| axial-5-hydroxy-TCO (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | ~150,000 |

| cis-Dioxolane-fused TCO (d-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 25 | ~366,000 |

| s-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 25 | ~3,300,000 |

| TCO | Hydrogen substituted tetrazines | PBS | 37 | up to 30,000 |

Note: The exact rate can vary depending on the specific substituents and reaction conditions.

Stability of TCO Linkers

A critical consideration for the application of TCO linkers is their stability, particularly in biological environments. The primary concern is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene. This isomerization can be promoted by the presence of thiols and copper-containing proteins.

| TCO Derivative | Condition | Stability |

| d-TCO | Phosphate buffered D₂O (pD 7.4) | No isomerization or decomposition after 14 days. |

| d-TCO | Human serum (room temperature) | >97% trans after 4 days. |

| d-TCO | 30 mM mercaptoethanol (pH 7.4) | 43% isomerization after 5 hours. |

| s-TCO | High thiol concentrations (30 mM) | Rapid isomerization. |

| General TCO | Aqueous buffered media (pH 7.5, 4°C) | Stable for weeks. |

Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments involving TCO linkers.

Protocol 1: Conjugation of a TCO-NHS Ester to an Antibody

This protocol describes the labeling of an antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Antibody of interest (in a buffer free of primary amines, e.g., PBS)

-

TCO-PEGn-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Methodology:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as a centrifugal filter unit with PBS.

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

-

-

TCO-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the manufacturer's instructions for the specific TCO linker if it has a chromophore, or by mass spectrometry.

-

Protocol 2: Live Cell Surface Labeling using TCO-Tetrazine Ligation

This protocol outlines a two-step "pre-targeting" approach for labeling cell surface proteins.

Materials:

-

Live cells expressing the target protein

-

TCO-labeled antibody (prepared as in Protocol 1)

-

Tetrazine-fluorophore conjugate

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Methodology:

-

Pre-targeting with TCO-Antibody:

-

Incubate the live cells with the TCO-labeled antibody in cell culture medium at a predetermined optimal concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed PBS to remove any unbound TCO-antibody.

-

-

Labeling with Tetrazine-Fluorophore:

-

Add the tetrazine-fluorophore conjugate, diluted in cell culture medium to the desired final concentration (e.g., 1-5 µM), to the cells.

-

-

Incubation and Imaging:

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Mandatory Visualizations

Reaction Mechanism

Caption: The TCO-tetrazine ligation proceeds via a rapid two-step cycloaddition-elimination pathway.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Construction

Caption: A generalized workflow for the construction of a site-specific antibody-drug conjugate.

Signaling Pathway: HER2 Signaling in Cancer and ADC Action

Caption: HER2 signaling promotes cell survival, a pathway targeted by HER2-directed ADCs.

Conclusion

TCO linkers, through their participation in the exceptionally rapid and specific TCO-tetrazine ligation, represent a powerful and versatile tool in the field of bioconjugation. Their biocompatibility and high efficiency have made them indispensable for a wide range of applications, from the construction of next-generation antibody-drug conjugates to advanced live-cell imaging and diagnostics. The continued development of novel TCO derivatives with fine-tuned reactivity and stability profiles promises to further expand the scope and impact of this remarkable bioorthogonal chemistry.

References

The Pivotal Role of the PEG8 Spacer in (R,E)-TCO-PEG8-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-TCO-PEG8-acid is a heterobifunctional linker that plays a critical role in the advancement of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This molecule incorporates a reactive (R,E)-trans-cyclooctene (TCO) moiety for bioorthogonal click chemistry, a terminal carboxylic acid for conjugation to biomolecules, and a central eight-unit polyethylene glycol (PEG8) spacer. This in-depth technical guide elucidates the multifaceted role of the PEG8 spacer, providing quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their drug development endeavors. The PEG8 spacer is not merely an inert linker; it is a critical component that enhances solubility, improves pharmacokinetic profiles, and provides optimal spatial separation to overcome steric hindrance, thereby maximizing the efficacy and therapeutic potential of the resulting bioconjugate.

Introduction: The Significance of Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The linker connecting these molecular entities is a crucial determinant of the conjugate's overall success. Polyethylene glycol (PEG) linkers, composed of repeating ethylene oxide units, are widely employed to improve the physicochemical properties of bioconjugates. Among the various available lengths, the monodisperse PEG8 spacer, with its precisely defined length of eight ethylene glycol units, offers a unique and advantageous balance of properties for a multitude of applications.

This compound leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a tetrazine-functionalized molecule. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules. The terminal carboxylic acid on the other end of the linker allows for covalent attachment to primary amines on proteins, such as lysine residues on antibodies, through the formation of a stable amide bond.

The Multifaceted Role of the PEG8 Spacer

The PEG8 spacer in this compound imparts several critical properties to the linker and the final bioconjugate:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous biological environments. The hydrophilic nature of the PEG8 spacer significantly increases the overall water solubility of the TCO-linker and the resulting bioconjugate, mitigating aggregation and improving its handling and formulation.[1][2]

-

Improved Pharmacokinetics and Biodistribution: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG8 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation time in the bloodstream.[3][4] This extended half-life allows for greater accumulation at the target site, potentially leading to improved therapeutic efficacy.

-

Reduction of Steric Hindrance: The defined length of the PEG8 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload or imaging agent. This separation is crucial for maintaining the biological activity of the antibody by preventing the conjugated molecule from interfering with its antigen-binding site.[5]

-

Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from recognition by the immune system, potentially reducing the risk of an immunogenic response.

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound and the impact of the PEG8 spacer on bioconjugate properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | TCO-PEG8-NHS ester | TCO-PEG8-TCO |

| Molecular Formula | C₂₈H₅₁NO₁₂ | C₃₂H₅₄N₂O₁₄ | C₃₆H₆₄N₂O₁₂ |

| Molecular Weight | 593.7 g/mol | 690.8 g/mol | 716.9 g/mol |

| CAS Number | 2353410-03-2 | 2353409-95-5 | 2353409-67-1 |

| Purity | >95% | >95% | >95% |

| Solubility | Water, DMSO, DCM, DMF | DMSO, DCM, DMF | DMSO, DCM, DMF |

| Storage Condition | -20°C | -20°C | -20°C |

Data sourced from commercial suppliers.

Table 2: Impact of PEG Spacer Length on Bioconjugate Properties (Comparative Data)

| Parameter | No PEG Spacer | Short PEG Spacer (e.g., PEG4) | PEG8 Spacer | Long PEG Spacer (e.g., PEG12) | Reference |

| Hydrophilicity (LogP) | Higher (more hydrophobic) | Intermediate | Lower | Lowest (most hydrophilic) | |

| Blood Clearance | Fast | Slower | Slower | Slowest | |

| Tumor Uptake (%ID/g) | Variable | Potentially Improved | Higher | Can be Reduced | |

| In Vitro Cytotoxicity | Highest | High | Slightly Reduced | Reduced |

Note: The data in Table 2 is derived from studies on similar bioconjugates and represents general trends. The optimal PEG length is application-dependent.

Table 3: Reaction Kinetics of TCO-Tetrazine Ligation

| Reaction Pair | Second-Order Rate Constant (k₂) | Conditions | Reference |

| TCO + Tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| TCO + Tetrazine | up to 10⁶ M⁻¹s⁻¹ | Aqueous Media |

Experimental Protocols

Protocol for Conjugation of this compound to a Primary Amine on an Antibody via EDC/NHS Chemistry

This protocol describes the covalent attachment of the this compound linker to lysine residues on an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL in PBS.

-

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each.

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the EDC/NHS solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated TCO-linker.

-

-

Conjugation to Antibody:

-

Add the freshly prepared NHS-activated TCO-linker solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and integrity of the TCO-functionalized antibody using SDS-PAGE and size-exclusion chromatography (SEC).

-

Protocol for Bioorthogonal Ligation of a Tetrazine-Payload to a TCO-Functionalized Antibody

This protocol describes the "click" reaction between the TCO-functionalized antibody and a tetrazine-modified payload.

Materials:

-

TCO-functionalized antibody (prepared as in Protocol 4.1)

-

Tetrazine-functionalized payload (e.g., a cytotoxic drug, fluorescent dye)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Payload Preparation:

-

Dissolve the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO) to a known concentration.

-

-

Ligation Reaction:

-

Add a 1.5- to 5-fold molar excess of the tetrazine-payload solution to the TCO-functionalized antibody solution in Reaction Buffer.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) using a desalting column or SEC to remove any unreacted payload.

-

-

Characterization:

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

Mandatory Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the synthesis of an ADC using this compound.

Pre-targeted Immuno-PET Imaging Workflow

Caption: Workflow of a pre-targeted immuno-PET imaging strategy.

Role of PEG8 Spacer in Overcoming Steric Hindrance

References

An In-depth Technical Guide on the Reactivity of (R,E)-TCO-PEG8-acid with Tetrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (R,E)-TCO-PEG8-acid with tetrazines, a cornerstone of bioorthogonal chemistry. The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines offers an unparalleled combination of rapid kinetics and high specificity, enabling the precise conjugation of biomolecules in complex biological environments. This guide delves into the core principles of this reaction, presents quantitative kinetic data, details experimental protocols, and illustrates relevant biological workflows.

The TCO-Tetrazine Ligation: A Symphony of Speed and Specificity

The reaction between a TCO moiety and a tetrazine is a powerful bioorthogonal ligation that proceeds via an IEDDA cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile.[2] This initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[3] This two-step process is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, such as copper.[4]

The this compound linker combines the highly reactive TCO group with a hydrophilic 8-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[5] The carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as lysine residues on proteins, through standard amide coupling chemistries.

Quantitative Analysis of Reaction Kinetics

The TCO-tetrazine ligation is renowned for its extraordinary speed, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions. These rapid kinetics are crucial for applications involving low reactant concentrations or requiring high temporal resolution, such as in vivo pre-targeting strategies and live-cell imaging.

The reaction rate is influenced by several factors:

-

Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.

-

Sterics: Less sterically hindered tetrazines and TCOs exhibit faster reaction rates.

-

Ring Strain: Increased ring strain in the TCO molecule leads to a significant increase in the reaction rate.

While specific kinetic data for this compound is not extensively published, the data for structurally similar TCO derivatives provide a strong indication of its reactivity. The table below summarizes second-order rate constants for various TCO and tetrazine pairs.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2000 | |

| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 | |

| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | |

| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 | |

| TCO | Tetrazine 1 | PBS | 37 | 26,000 ± 500 | |

| sTCO-acid | Model tetrazine 11 | 25% ACN/PBS | 37 | 23,800 ± 400 |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to amine-containing biomolecules and the subsequent ligation with a tetrazine-functionalized partner.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M MES, pH 4.5-5.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns

Procedure:

-

Protein Preparation: Buffer exchange the protein into the Conjugation Buffer at a concentration of 1-5 mg/mL.

-

TCO-PEG8-acid Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Activation of Carboxylic Acid:

-

Add a 10- to 20-fold molar excess of the TCO-PEG8-acid solution to the protein solution.

-

Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A final concentration of ~2 mM EDC and ~5 mM NHS is recommended as a starting point.

-

Incubate the reaction for 15 minutes at room temperature.

-

-

Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.

-

pH Adjustment for Amine Reaction: Raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Conjugation Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quenching of Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove excess reagent by desalting the labeled protein using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the Reaction Buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

-

Ligation Reaction:

-

Mix the TCO-modified protein and the tetrazine-labeled molecule in the desired molar ratio. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used to ensure complete conjugation of the TCO-protein.

-

Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

-

Purification (Optional): If necessary, the final conjugate can be purified from any excess unreacted tetrazine reagent by size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate the reaction mechanism and key application workflows.

References

The Rise of a Bioorthogonal Super-reagent: A Technical Guide to Trans-Cyclooctene Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Speed and Specificity

In the intricate landscape of biological systems, the ability to selectively label and modify biomolecules is paramount. This necessity drove the development of bioorthogonal chemistry—a class of reactions that can occur within living systems without interfering with native biochemical processes. Among the most powerful tools in this chemical biologist's toolbox is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz).[1][2] This reaction is renowned for its exceptional speed, biocompatibility, and high specificity, making it a cornerstone of modern bioconjugation techniques in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[2][3][4]

This guide provides a comprehensive overview of the discovery and development of TCO linkers, presenting key quantitative data, detailed experimental protocols, and visualizations to illustrate the fundamental principles and workflows.

Discovery and Development: Taming Ring Strain for Reactivity

The utility of the IEDDA reaction for bioorthogonal chemistry was first independently reported in 2008 by the Fox and Weissleder groups. They recognized that the high ring strain of the trans isomer of cyclooctene makes it a highly reactive dienophile, ready to undergo a rapid [4+2] cycloaddition with an electron-poor diene like tetrazine. This reaction proceeds without the need for cytotoxic catalysts (like the copper used in some click chemistry variants) and forms a stable dihydropyridazine bond, releasing only nitrogen gas as a byproduct.

Since this initial discovery, research has focused on developing novel TCO derivatives with improved reactivity, stability, and hydrophilicity. This has led to a variety of structures, from the simple parent TCO to more complex, conformationally strained bicyclic systems like s-TCO and d-TCO, which exhibit even faster reaction kinetics. The choice of TCO linker is often a trade-off between reactivity and stability; highly strained TCOs react faster but can be more prone to isomerization to their unreactive cis-cyclooctene form, particularly in the presence of thiols.

Quantitative Data: A Comparative Look at TCO Linkers

The performance of a TCO linker is primarily defined by its reaction kinetics with a tetrazine partner and its stability under physiological conditions. The tables below summarize key quantitative data for several common TCO derivatives.

Table 1: Second-Order Rate Constants of TCO-Tetrazine Ligations

| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |

| TCO (parent) | 3,6-di(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 MeOH:water | |

| TCO-mAb conjugate | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37°C | |

| 5-hydroxy-TCO (axial) | 3,6-di(2-pyridyl)-s-tetrazine deriv. | 273,000 | PBS, 37°C | |

| d-TCO (syn-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | (366 ± 15) x 10³ | Water, 25°C | |

| s-TCO (water-soluble deriv.) | 3,6-dipyridyl-s-tetrazine deriv. | (3,300 ± 40) x 10³ | Not specified | |

| oxoTCO | water-soluble tetrazine | > TCO | Not specified | |

| PeptoBrush-TCO (30% loading) | Fluorogenic Tz | up to 750,000 | PBS, 37°C |

Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.

Table 2: Stability of TCO Derivatives

| TCO Derivative | Condition | Observation | Reference |

| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours | |

| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days | |

| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days | |

| s-TCO | High thiol concentration (30 mM) | Rapidly isomerizes | |

| s-TCO (double functionalized) | Deuterated phosphate buffer (pH 7.4) | Stable for over 70 hours |

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the core reaction, a typical experimental workflow for creating an antibody-drug conjugate (ADC), and the logical development of TCO technology.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Logical progression of TCO linker development and application.

Experimental Protocols

The following are generalized protocols for the labeling of a protein with a TCO linker and its subsequent conjugation to a tetrazine-modified molecule. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.

Protocol 1: Labeling a Protein with TCO-NHS Ester

This protocol details the modification of primary amines (e.g., lysine residues) on a protein, such as an antibody, using an N-Hydroxysuccinimide (NHS) ester-functionalized TCO linker.

Materials:

-

Protein (e.g., antibody) of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

-

TCO-PEG-NHS Ester (or similar amine-reactive TCO linker)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or spin filters for purification

Procedure:

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

-

TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Mix gently by pipetting or brief vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 5-15 minutes.

-

Purification: Remove excess, unreacted TCO linker and quenching agent by passing the reaction mixture through a desalting column or by using spin filtration, exchanging the buffer back to a standard PBS at pH 7.4.

-

Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore. Store the purified TCO-labeled protein at 4°C (short-term) or -80°C (long-term).

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule (e.g., a fluorescent dye, a small molecule drug).

Materials:

-

Purified TCO-modified protein

-

Tetrazine-labeled molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Mix the TCO-modified protein with the tetrazine-labeled molecule. A slight molar excess (e.g., 1.1 to 3 equivalents) of the tetrazine reagent is often used to ensure complete conjugation of the TCO sites.

-

Incubation: Due to the extremely fast kinetics, the reaction is often complete within minutes. However, an incubation time of 1 hour at room temperature is common to ensure completion, especially at low concentrations. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (~520-540 nm).

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis to isolate the final, purified bioconjugate.

Conclusion and Future Outlook

Trans-cyclooctene linkers have revolutionized the field of bioconjugation, providing a fast, selective, and biocompatible method for labeling molecules in complex environments. The ongoing development of novel TCO derivatives with fine-tuned properties continues to expand their utility. From enabling pretargeted nuclear imaging and therapy to constructing sophisticated antibody-drug conjugates, the TCO-tetrazine ligation is a powerful and versatile tool that will undoubtedly continue to drive innovation in drug development, diagnostics, and fundamental biological research.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Trans-cyclooctene-a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Rapid Bioconjugation: An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly emerged as a premier tool in the fields of chemical biology, drug development, and materials science. Its exceptional reaction kinetics, high selectivity, and biocompatibility make it an ideal choice for covalent ligation in complex biological systems. This technical guide provides a comprehensive overview of the fundamental principles of IEDDA, detailed experimental protocols for key applications, and a summary of quantitative kinetic data to facilitate the rational design of IEDDA-based strategies.

Core Principles of Inverse-Electron-Demand Diels-Alder Cycloaddition

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of IEDDA is governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is the dominant contributor to the transition state stabilization.[2][3]

Mechanism:

The most common IEDDA reaction in bioorthogonal chemistry involves the ligation of a 1,2,4,5-tetrazine (the diene) with a strained alkene or alkyne (the dienophile), such as a trans-cyclooctene (TCO).[4] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product, which can subsequently oxidize to a pyridazine.[5]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with (R,E)-TCO-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with (R,E)-TCO-PEG8-acid. This reagent enables the introduction of trans-cyclooctene (TCO) moieties onto an antibody, a key component for bioorthogonal "click chemistry" applications. The TCO group reacts with exceptional speed and specificity with tetrazine-functionalized molecules in a catalyst-free inverse electron demand Diels-Alder (iEDDA) reaction.[1][2] This technology is instrumental in the development of antibody-drug conjugates (ADCs), pre-targeted in vivo imaging, and sensitive immunoassays.[2][3][4]

The protocol covers the preparation of the antibody, the conjugation reaction, purification of the labeled antibody, and methods for characterization.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the labeling reaction.

Table 1: Recommended Molar Excess of TCO-PEG8-NHS Ester

| Target Degree of Labeling (DOL) (TCO molecules per antibody) | Molar Excess of this compound |

| 2 - 4 | 5 - 10 equivalents |

| 4 - 8 | 10 - 20 equivalents |

| 8 - 12 | 20 - 35 equivalents |

Note: The optimal molar ratio may vary depending on the antibody and its concentration. It is recommended to perform a pilot experiment with different ratios to determine the optimal conditions for a specific application.

Table 2: Typical Reaction and Purification Parameters

| Parameter | Value |

| Antibody Concentration | 1 - 10 mg/mL |

| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 8.0-8.5 |

| Reaction Time | 30 - 90 minutes at room temperature |

| Purification Method | Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) |

| Expected Antibody Recovery | > 85% |

| Storage of Labeled Antibody | Store at 4°C for short-term and -20°C to -80°C for long-term storage. |

Experimental Workflow

The overall workflow for labeling an antibody with this compound involves antibody preparation, conjugation, and purification.

Caption: Experimental workflow for antibody labeling with TCO.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials and Equipment

-

Antibody: 1 mg of purified antibody in an amine-free buffer (e.g., PBS).

-

This compound NHS ester: (MW will vary by supplier, assume ~600 g/mol for calculations).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3, or amine-free PBS adjusted to pH 8.0-8.5.

-

Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification: Zeba™ Spin Desalting Columns (40K MWCO) or equivalent size-exclusion chromatography column.

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0.

-

Equipment: Microcentrifuge, spectrophotometer, reaction tubes, pipettes.

Antibody Preparation

It is critical to remove any buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the labeling reaction.

-

If necessary, perform a buffer exchange of the antibody into the Reaction Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. A concentration of 2.5 mg/mL is a good starting point.

Reagent Preparation

The TCO-PEG8-NHS ester is moisture-sensitive and should be dissolved immediately before use.

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution of the TCO-PEG8-NHS ester in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution with a compound of MW 600, dissolve 0.6 mg in 100 µL of anhydrous DMSO.

Labeling Reaction

-

Add the desired molar excess of the 10 mM TCO-PEG8-NHS ester stock solution to the antibody solution. For example, to achieve a 20-fold molar excess for 1 mg of a 150 kDa IgG antibody (6.67 nmol), add 13.3 µL of the 10 mM stock solution.

-

Gently mix the reaction solution by pipetting or brief vortexing.

-

Incubate the reaction for 30-90 minutes at room temperature, protected from light.

-

(Optional) To quench the reaction, add a quenching solution like 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.

Purification of the Labeled Antibody

Remove the unreacted TCO-PEG8-NHS ester immediately after the reaction to prevent further modification and hydrolysis of the reagent.

-

Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

-

Apply the entire reaction mixture to the center of the column.

-

Centrifuge the column to collect the purified, TCO-labeled antibody.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined using a few methods.

-

Mass Spectrometry: The most accurate method is to determine the mass of the unlabeled and labeled antibody using MALDI-TOF or ESI-MS. The mass shift will indicate the number of conjugated TCO molecules.

-

UV-Vis Spectrophotometry (if TCO reagent has a chromophore): Some TCO reagents contain a UV-tracer. If so, the DOL can be calculated by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the tracer.

Application: Pre-targeted Cell Imaging

TCO-labeled antibodies are frequently used in pre-targeted imaging. In this approach, the TCO-antibody is administered first and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing tetrazine-labeled imaging agent is administered, which then "clicks" to the TCO-antibody at the target location. This strategy enhances the target-to-background signal ratio.

Caption: Workflow for pre-targeted in vivo imaging.

References

- 1. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

Application Notes and Protocols for Conjugating Peptides with (R,E)-TCO-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with functional moieties is a cornerstone of modern drug development and chemical biology. Trans-cyclooctene (TCO) derivatives, such as (R,E)-TCO-PEG8-acid, are invaluable tools for bioorthogonal chemistry, enabling the precise modification of peptides. The TCO group facilitates a rapid and highly specific 'click' reaction with tetrazine-functionalized molecules, a process known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast, biocompatible, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst.

This compound is a heterobifunctional linker that contains a reactive TCO group for subsequent ligation and a terminal carboxylic acid. This carboxylic acid can be activated to form a stable amide bond with primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances solubility in aqueous media and provides spatial separation between the peptide and the TCO group, minimizing potential steric hindrance.

These application notes provide a detailed, step-by-step guide for the conjugation of peptides with this compound, purification of the resulting TCO-peptide conjugate, and an overview of a relevant application in targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation

Table 1: Key Reaction Parameters for Peptide Conjugation with this compound

| Parameter | Recommended Value | Notes |

| Activation Reagents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS | EDC activates the carboxylic acid, and NHS/sulfo-NHS forms a more stable amine-reactive intermediate. |

| Molar Ratio (TCO-acid:EDC:NHS) | 1 : 1.5 : 1.2 | A slight excess of coupling reagents ensures efficient activation. |

| Molar Ratio (Peptide:Activated TCO) | 1 : 5 to 1 : 20 | An excess of the activated TCO linker drives the reaction to completion. The optimal ratio may need to be determined empirically.[1][2] |

| Activation Buffer | Anhydrous, amine-free organic solvent (e.g., DMF or DMSO) or MES buffer (pH 4.7-6.0) | Low pH prevents premature hydrolysis of the activated ester. |

| Conjugation Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH. Buffers should be amine-free (e.g., avoid Tris). |

| Reaction Temperature | Room temperature (20-25°C) | Mild temperature preserves the integrity of the peptide. |

| Reaction Time | 1-4 hours | Reaction progress can be monitored by HPLC-MS. |

| Quenching Reagent | 1 M Tris-HCl, glycine, or hydroxylamine | Quenches unreacted NHS-esters to terminate the reaction. |

Table 2: Purification and Characterization Parameters

| Parameter | Method | Key Considerations |

| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC) | RP-HPLC provides high-resolution separation of the conjugated peptide from unreacted peptide and excess linker.[3][4][5] SEC is suitable for removing excess small molecule reagents. |

| Analytical Characterization | LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the TCO-peptide conjugate and assesses purity. |

| Quantitative Analysis | HPLC with UV detection (210-220 nm) | Allows for the quantification of conjugation efficiency by comparing the peak areas of the starting peptide and the product. |

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS to form an amine-reactive NHS ester.

Materials:

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Argon or nitrogen gas

Procedure:

-

Equilibrate all reagents to room temperature before use.

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

In a separate vial, dissolve EDC (1.5 molar equivalents to the TCO-acid) and NHS (1.2 molar equivalents to the TCO-acid) in anhydrous DMF or DMSO.

-

Alternatively, for an aqueous activation, dissolve the TCO-acid in MES buffer. Then add EDC and NHS.

-

Under an inert atmosphere (argon or nitrogen), add the EDC/NHS solution to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

The activated (R,E)-TCO-PEG8-NHS ester is now ready for immediate use in the conjugation reaction. Do not store the activated linker.

Protocol 2: Conjugation of Activated this compound to a Peptide

This protocol details the reaction of the activated TCO-linker with a peptide containing primary amines.

Materials:

-

Peptide of interest (dissolved in an appropriate buffer)

-

Activated (R,E)-TCO-PEG8-NHS ester solution (from Protocol 1)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Add the desired molar excess (typically 5- to 20-fold) of the freshly prepared activated (R,E)-TCO-PEG8-NHS ester solution to the peptide solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

-

To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

-

The crude TCO-peptide conjugate is now ready for purification.

Protocol 3: Purification and Characterization of the TCO-Peptide Conjugate

This protocol outlines the purification of the TCO-peptide conjugate using RP-HPLC and its characterization by LC-MS.

Materials:

-

Crude TCO-peptide conjugate solution

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

LC-MS system

Procedure:

-

Purification by RP-HPLC:

-

Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.

-

Inject the sample onto the C18 RP-HPLC column.

-

Elute the peptide conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm. The TCO-peptide conjugate will typically elute later than the unmodified peptide due to the increased hydrophobicity of the TCO moiety.

-

Collect the fractions corresponding to the desired product peak.

-

Lyophilize the purified fractions to obtain the TCO-peptide conjugate as a powder.

-

-

Characterization by LC-MS:

-

Dissolve a small amount of the lyophilized product in an appropriate solvent.

-

Analyze the sample using an LC-MS system to confirm the molecular weight of the TCO-peptide conjugate and to assess its purity.

-

Visualization of Experimental Workflow and Biological Application

Experimental Workflow for TCO-Peptide Synthesis and Application

The following diagram illustrates the overall workflow from peptide synthesis to the application of the TCO-labeled peptide in cell-based assays.

References

Application Notes and Protocols for Protein Modification using (R,E)-TCO-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-TCO-PEG8-acid is a high-quality bifunctional linker designed for the precise modification of proteins and other biomolecules. This linker incorporates a trans-cyclooctene (TCO) moiety, which participates in an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on proteins, such as lysine residues, through a stable amide bond formation.

This document provides detailed application notes and protocols for the use of this compound in protein modification, including the initial activation of the linker, conjugation to the target protein, and the subsequent bioorthogonal ligation with a tetrazine-containing molecule.

Principle of the Method

The modification of a protein with this compound is a two-stage process. First, the carboxylic acid group of the TCO-PEG8-acid linker is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that is reactive towards primary amines. In the second stage, this activated linker is introduced to the protein solution, where it reacts with accessible lysine residues to form a stable amide bond. The resulting TCO-functionalized protein is then ready for rapid and specific conjugation to any molecule bearing a tetrazine moiety via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction.

Data Presentation

The performance of this compound in protein modification is influenced by the kinetics of the TCO-tetrazine ligation and the physicochemical properties imparted by the PEG8 linker.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions currently available.[1] The rate of this reaction is quantified by the second-order rate constant (k₂).

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |

| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |

| TCO and 3-phenyl-1,2,4,5-tetrazine | ~2,000 | PBS |

| TCO and 3-(p-aminophenyl)-6-methyl-Tz | ~3,300 | PBS |

| General TCO and Tetrazine derivatives | 800 - 30,000 | Dependent on TCO strain and tetrazine substituents |

Note: The specific kinetics can vary depending on the exact structures of the TCO and tetrazine derivatives, as well as the reaction conditions such as pH and temperature.

Table 2: Influence of PEG Linker Length on Bioconjugate Properties

The PEG8 spacer in this compound offers a balance of properties that are beneficial for many applications. Longer PEG chains generally lead to improved solubility and can reduce non-specific interactions.[2][3]

| Property | Effect of Increasing PEG Linker Length | Rationale for PEG8 |

| Hydrophilicity/Solubility | Increases | The PEG8 chain significantly improves the water solubility of the TCO moiety and the final protein conjugate, which is particularly beneficial for hydrophobic payloads.[2][3] |

| Steric Hindrance | Can be reduced | The flexible PEG8 spacer provides adequate distance between the protein and the TCO group, minimizing steric hindrance during the subsequent ligation with a tetrazine-modified molecule. |

| Aggregation | Reduced | By increasing the hydrophilicity of the conjugate, the PEG8 linker helps to prevent aggregation, which can be an issue with modified proteins. |

| In Vivo Clearance | Decreased (longer half-life) | PEGylation is a well-established strategy to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer circulation half-life. |

| Reaction Kinetics | Generally maintained, may be slightly reduced with very long linkers | While the intrinsic reactivity is determined by the TCO and tetrazine, the PEG spacer can improve the accessibility of the TCO group in a biological context, potentially enhancing the effective reaction rate. |

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step process for labeling a protein with this compound by first activating the carboxylic acid and then reacting it with primary amines on the protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS or MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Part A: Activation of this compound

-

Prepare Stock Solutions:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

-

Add the EDC stock solution to a final concentration of approximately 2-5 mM.

-

Add the NHS/Sulfo-NHS stock solution to a final concentration of approximately 5-10 mM.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

Part B: Conjugation to the Protein

-

Prepare Protein:

-

Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the Conjugation Buffer using a desalting column.

-

-

Conjugation Reaction:

-

Add the freshly activated this compound solution to the protein solution. A 10- to 30-fold molar excess of the linker to the protein is a common starting point, but the optimal ratio should be determined empirically to achieve the desired degree of labeling.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench Reaction:

-